molecular formula C₂₅H₂₈N₂O₁₀S B1141082 Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide CAS No. 625853-75-0

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide

Cat. No.: B1141082
CAS No.: 625853-75-0
M. Wt: 548.56
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide is a metabolite of Pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the hydroxylation and subsequent glucuronidation of Pioglitazone, enhancing its solubility and facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Pioglitazone.

    Biology: Investigated for its role in cellular processes and metabolic pathways.

    Medicine: Studied for its potential therapeutic effects and pharmacokinetics in the treatment of diabetes and related conditions.

    Industry: Utilized in the development of new drugs and formulations .

Mechanism of Action

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound, Pioglitazone. This makes it a valuable metabolite for studying the pharmacokinetics and metabolism of Pioglitazone .

Properties

IUPAC Name

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAGOPCVGUPPM-QTAXELPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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